N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049769-31-4
VCID: VC5760644
InChI: InChI=1S/C9H11ClN2O.ClH/c1-11-6-9(13)12-8-4-2-7(10)3-5-8;/h2-5,11H,6H2,1H3,(H,12,13);1H
SMILES: CNCC(=O)NC1=CC=C(C=C1)Cl.Cl
Molecular Formula: C9H12Cl2N2O
Molecular Weight: 235.11

N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride

CAS No.: 1049769-31-4

Cat. No.: VC5760644

Molecular Formula: C9H12Cl2N2O

Molecular Weight: 235.11

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride - 1049769-31-4

Specification

CAS No. 1049769-31-4
Molecular Formula C9H12Cl2N2O
Molecular Weight 235.11
IUPAC Name N-(4-chlorophenyl)-2-(methylamino)acetamide;hydrochloride
Standard InChI InChI=1S/C9H11ClN2O.ClH/c1-11-6-9(13)12-8-4-2-7(10)3-5-8;/h2-5,11H,6H2,1H3,(H,12,13);1H
Standard InChI Key DJDRKBWCORHDIL-UHFFFAOYSA-N
SMILES CNCC(=O)NC1=CC=C(C=C1)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

N-(4-Chlorophenyl)-2-(methylamino)acetamide hydrochloride belongs to the class of substituted acetamides, characterized by the molecular formula C₉H₁₂Cl₂N₂O and a molecular weight of 235.11 g/mol. The IUPAC name N-(4-chlorophenyl)-2-(methylamino)acetamide; hydrochloride reflects its functional groups: a 4-chlorophenyl ring attached to an acetamide core, a methylamino side chain, and a hydrochloric acid salt form.

Molecular Architecture

The compound’s structure (Fig. 1) features:

  • 4-Chlorophenyl group: Enhances lipophilicity, influencing membrane permeability.

  • Methylamino group (-NHCH₃): Provides basicity and potential hydrogen-bonding capacity.

  • Acetamide backbone: Stabilizes the molecule through intramolecular hydrogen bonding.

  • Hydrochloride salt: Improves solubility in polar solvents.

Table 1: Key Identifiers of N-(4-Chlorophenyl)-2-(Methylamino)Acetamide Hydrochloride

PropertyValue
CAS Number1049769-31-4
Molecular FormulaC₉H₁₂Cl₂N₂O
Molecular Weight235.11 g/mol
InChI KeyDJDRKBWCORHDIL-UHFFFAOYSA-N
SMILESCNCC(=O)Nc1ccc(Cl)cc1.Cl

The crystalline structure and salt formation are critical for its stability and reactivity in synthetic pathways.

Synthesis and Manufacturing

The synthesis involves a two-step process:

  • Formation of the free base: Condensation of 4-chloroaniline with methylaminoacetic acid derivatives.

  • Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Representative Synthesis Conditions

ParameterCondition
SolventDichloromethane/Ethanol
Temperature0–5°C (salt formation step)
Yield75–85% (reported)

Optimal yields require precise stoichiometric control to avoid byproducts like unreacted free base or over-acidification.

Physicochemical Properties

The compound exhibits moderate solubility in water (∼15 mg/mL at 25°C) and higher solubility in polar aprotic solvents like DMSO (>50 mg/mL). Its melting point ranges between 180–185°C, with decomposition observed above 200°C. The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, making it preferable for formulation studies.

Target ClassPotential Interaction
GPCRsSerotonin/dopamine receptors
Ion ChannelsVoltage-gated sodium channels
EnzymesAcetylcholinesterase

Further in vitro and in vivo studies are required to validate these hypotheses.

Applications in Pharmaceutical Research

Current uses focus on its role as a:

  • Synthetic intermediate: For derivatizing antipsychotics or antidepressants.

  • Lead compound: Structural optimization for enhanced bioavailability.

  • Crystallization study subject: Investigating salt forms’ impact on dissolution rates.

Future Research Directions

Critical gaps include:

  • Mechanistic studies: Elucidating molecular targets via proteomic profiling.

  • Toxicological assessments: Acute/chronic toxicity in model organisms.

  • Formulation development: Nanoencapsulation to improve CNS delivery.

Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock this compound’s full potential.

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